
(6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide, 0.25 M in THF: is a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide typically involves the reaction of 6-(Morpholin-1-yl)pyridine with magnesium in the presence of a bromine source, such as bromine or hydrogen bromide, in tetrahydrofuran (THF) as the solvent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the reagents and to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions: (6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles, replacing a leaving group with the (6-(Morpholin-1-yl)pyridin-3-yl) group.
Coupling Reactions: It can couple with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of THF as the solvent.
Substitution Reactions: Often carried out with alkyl halides or aryl halides.
Coupling Reactions: Usually involve palladium or nickel catalysts.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Pyridines: Resulting from substitution reactions.
Coupled Products: Formed from coupling reactions with halides.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Catalysis: Employed in catalytic processes to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates due to its ability to form diverse molecular structures.
Industry:
Material Science: Used in the preparation of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of (6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.
類似化合物との比較
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes but with different reactivity due to the phenyl group.
Ethylmagnesium Bromide: Used in similar reactions but forms different products due to the ethyl group.
Uniqueness:
Functional Group Compatibility: The presence of the morpholine and pyridine rings in (6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide provides unique reactivity and compatibility with various functional groups, making it a versatile reagent in organic synthesis.
This compound’s unique structure and reactivity make it a valuable tool in both academic research and industrial applications.
特性
分子式 |
C9H11BrMgN2O |
|---|---|
分子量 |
267.41 g/mol |
IUPAC名 |
magnesium;4-(3H-pyridin-3-id-6-yl)morpholine;bromide |
InChI |
InChI=1S/C9H11N2O.BrH.Mg/c1-2-4-10-9(3-1)11-5-7-12-8-6-11;;/h1,3-4H,5-8H2;1H;/q-1;;+2/p-1 |
InChIキー |
AUEOAOIAKUJAHT-UHFFFAOYSA-M |
正規SMILES |
C1COCCN1C2=NC=[C-]C=C2.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14888280.png)
![4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14888287.png)
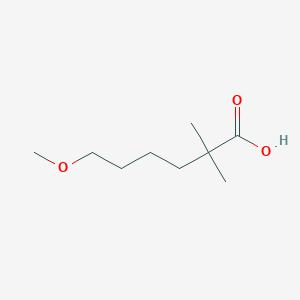
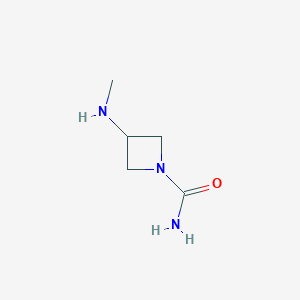
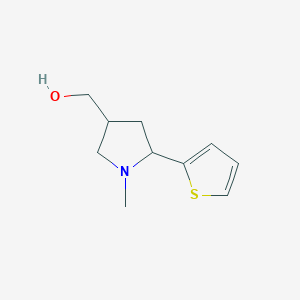
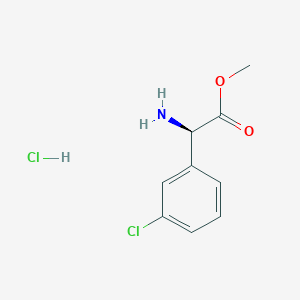
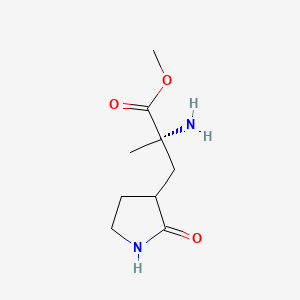
![1-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B14888312.png)
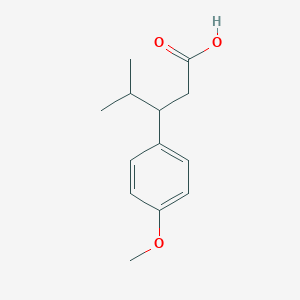
![N-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14888322.png)
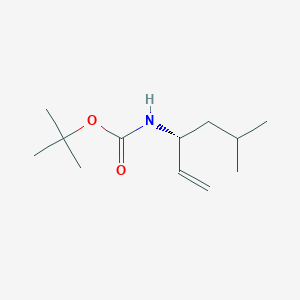
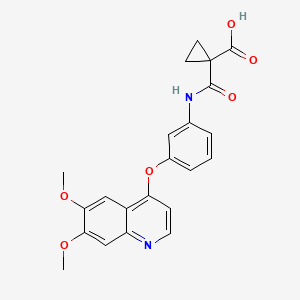
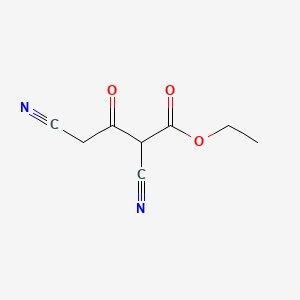
![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
